Product packaging for 5-Bromo-3-nitrobenzene-1,2-diol(Cat. No.:CAS No. 671779-99-0)

5-Bromo-3-nitrobenzene-1,2-diol

Cat. No.: B2511837
CAS No.: 671779-99-0
M. Wt: 234.005
InChI Key: ZBOWHKUCFSOWHK-UHFFFAOYSA-N
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Description

Contextualizing Brominated and Nitrated Catechol Derivatives

The presence of bromine and nitro groups on a catechol ring imparts distinct characteristics to the molecule. Bromination and nitration are common electrophilic aromatic substitution reactions that introduce a bromine atom (-Br) and a nitro group (-NO2), respectively, onto the benzene (B151609) ring.

Brominated catechol derivatives are often investigated for their potential as flame retardants, intermediates in organic synthesis, and for their biological activities. The introduction of a bulky, electronegative bromine atom can alter the electronic and steric properties of the catechol, influencing its reactivity and interaction with biological targets.

Significance of 5-Bromo-3-nitrobenzene-1,2-diol within Aromatic Chemistry

The primary significance of this compound in aromatic chemistry lies in its role as a versatile building block. scribd.comglpbio.com Its multiple functional groups—two hydroxyls, a bromine atom, and a nitro group—offer several reaction sites for further chemical modifications. This allows for the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry, materials science, and as probes for studying biological processes.

Scope and Research Objectives for this compound Studies

While detailed research on this compound is not extensively documented in publicly available literature, the scope of studies on this compound would logically encompass several key areas. A primary research objective would be the development of efficient and regioselective synthetic routes to obtain the compound in high purity.

Further research would likely focus on the comprehensive characterization of its chemical and physical properties. This would involve the use of various spectroscopic techniques to elucidate its structure and understand the electronic effects of the bromo and nitro substituents.

A significant area of investigation would be the exploration of its reactivity. Studies would likely examine how the different functional groups participate in various chemical reactions, such as etherification, esterification of the hydroxyl groups, nucleophilic substitution of the bromine atom, and reduction of the nitro group. Understanding its reactivity profile is essential for its effective utilization as a synthetic intermediate.

Finally, research objectives would extend to the evaluation of its potential biological activities. Drawing from the known properties of related brominated and nitrated catechols, studies might investigate its potential as an enzyme inhibitor, an antioxidant or pro-oxidant, or as a scaffold for the development of new therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 671779-99-0
Molecular Formula C₆H₄BrNO₄
Molecular Weight 234.01 g/mol
IUPAC Name This compound

This data is compiled from chemical supplier information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO4 B2511837 5-Bromo-3-nitrobenzene-1,2-diol CAS No. 671779-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-nitrobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOWHKUCFSOWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Nitrobenzene 1,2 Diol and Analogues

Strategies for ortho-Dihydroxylation in Substituted Arenes

The creation of the catechol (1,2-diol) functionality is a critical step. This can be achieved through either direct oxidation of an aromatic C-H bond or by modifying existing functional groups.

Direct Hydroxylation Approaches

Direct hydroxylation methods introduce the two adjacent hydroxyl groups onto the aromatic ring in a single conceptual step. While challenging, several methods have been developed.

One prominent strategy involves biocatalytic dihydroxylation . Arene dioxygenase enzymes, found in certain microorganisms, can mediate the dearomatizing dihydroxylation of aromatic molecules. nih.gov These enzymes convert substituted arenes into optically pure cis-1,2-dihydrocatechol intermediates, which can then be rearomatized to the corresponding catechol. organic-chemistry.org This biological approach offers high selectivity under mild conditions.

Transition-metal catalysis also provides a route for direct C-H bond oxidation. For instance, palladium-catalyzed methods have been developed for the ortho-hydroxylation of arenes, often using a directing group to guide the oxidation to the desired position. These methods represent a powerful tool for the regioselective formation of phenols and catechols from readily available starting materials.

Demethylation Routes to Catechol Moieties

A widely used and reliable laboratory method for preparing catechols involves the demethylation of their corresponding 1,2-dimethoxybenzene (B1683551) (veratrole) precursors. Aryl methyl ethers are stable and often serve as protected forms of phenols. The cleavage of the robust aryl methyl ether bond to reveal the hydroxyl group is a key transformation.

This demethylation is commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. Other reagents capable of cleaving aryl ethers include strong protic acids like HBr and certain nucleophilic reagents. More recently, methods using aqueous acids or bases under hydrothermal conditions have been explored as greener alternatives. rsc.org Additionally, oxidative demethylation using reagents like stabilized 2-iodoxybenzoic acid (IBX) has been reported. rsc.org Enzymatic O-demethylation of catechols has also been studied, highlighting a biochemical route to these structures. rsc.org This two-step sequence of establishing a dimethoxyarene followed by demethylation provides a versatile and controllable path to substituted catechols. rsc.org

Regioselective Bromination Techniques

Introducing a bromine atom at a specific position on the catechol or nitrocatechol ring requires precise control of the reaction conditions and choice of brominating agent.

Electrophilic Aromatic Bromination

Electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.govresearchgate.netnih.gov For activated rings like phenols and catechols, the reaction can proceed readily. commonorganicchemistry.comwikipedia.org

Common Brominating Agents and Conditions:

Reagent SystemDescriptionSelectivity
Br₂/FeBr₃ or Fe The classic method for brominating aromatic rings. The Lewis acid (FeBr₃) polarizes the Br-Br bond, creating a potent electrophile.Generally effective, but can lead to over-bromination in highly activated systems.
N-bromosuccinimide (NBS) A milder and more convenient source of electrophilic bromine, often used for activated substrates like phenols and anilines. commonorganicchemistry.comrsc.orgHigh regioselectivity can be achieved. For phenols, para-substitution is often favored. Using DMF as a solvent can enhance para-selectivity. wikipedia.orgnih.gov
Br₂ in polar solvents Molecular bromine can brominate activated rings without a catalyst, often in solvents like acetic acid or water.Selectivity can be solvent-dependent.
Ammonium Bromide/Oxone A method that uses an in-situ generated electrophilic bromine species, offering a milder alternative to liquid bromine. organic-chemistry.orgGood for regioselective monobromination of electron-rich aromatics. organic-chemistry.org

This table summarizes common reagents for electrophilic aromatic bromination and their general characteristics.

The reaction of catechol with N-bromosuccinimide has been shown to produce 4-bromocatechol (B119925) with high yield under specific conditions, such as using fluoroboric acid in acetonitrile (B52724) at low temperatures. mdpi.com This demonstrates the feasibility of selectively brominating the catechol ring at the position para to one of the hydroxyl groups.

Directed Bromination Methodologies

To achieve higher regioselectivity, especially in complex molecules, directed bromination strategies are employed. These methods use a functional group on the substrate to guide the brominating agent to a specific position, typically ortho.

Directed ortho metalation (DoM) is a powerful technique where a directing metalation group (DMG), such as an amide or methoxy (B1213986) group, coordinates to an organolithium reagent. wikipedia.org This interaction facilitates deprotonation of the nearest ortho-position, creating an aryllithium intermediate that can then be quenched with an electrophilic bromine source. wikipedia.org

More recently, transition-metal-catalyzed C-H activation has emerged as a state-of-the-art method for site-selective halogenation. researchgate.netacs.org Catalysts based on rhodium nih.govrsc.org or palladium organic-chemistry.org can functionalize a specific C-H bond, often directed by a nearby coordinating group, to install a bromine atom with high precision. organic-chemistry.orgacs.org For example, a cyano group can direct palladium-catalyzed ortho-halogenation. organic-chemistry.org These advanced methods provide unparalleled control over regioselectivity, overriding the inherent electronic preferences of the aromatic ring.

Regioselective Nitration Approaches

The introduction of the nitro group is a classic example of electrophilic aromatic substitution. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. scirp.orgnih.govfrontiersin.org The regiochemical outcome of the reaction is governed by the substituents already present on the aromatic ring. masterorganicchemistry.comnih.gov

In the context of synthesizing 5-bromo-3-nitrobenzene-1,2-diol, nitration would likely be performed on a catechol or a bromocatechol intermediate. The hydroxyl groups of catechol are strongly activating and ortho, para-directing. masterorganicchemistry.com Studies on the nitration of catechol and its derivatives have shown that the reaction can be selective. For instance, the reaction of catechol with nitrate (B79036) radicals or other nitrating agents can yield 4-nitrocatechol (B145892) and 3-nitrocatechol. nih.govuky.edu The formation of 3-nitrocatechol is particularly relevant as it provides a direct precursor to the target molecule. Biocatalytic processes have also been optimized for the production of 3-nitrocatechol from nitrobenzene, utilizing bacterial strains like Pseudomonas putida. nih.gov

If starting with 4-bromocatechol, the combined ortho, para-directing influence of the two hydroxyl groups and the bromine atom would be considered. The powerful activating effect of the hydroxyls would dominate, directing the incoming nitro group to one of the available ortho positions (C3 or C6). Steric hindrance from the adjacent bromo group at C4 might favor nitration at the C6 position, while electronic factors could favor the C3 position. Careful control of reaction conditions is essential to achieve the desired 3-nitro isomer.

Traditional nitration methods often use harsh, corrosive acids and can suffer from a lack of selectivity. nih.govfrontiersin.org Modern approaches focus on developing milder and more regioselective protocols, such as using solid acid catalysts, ionic liquids, or alternative nitrating agents like N₂O₅ to improve yields and favor specific isomers. researchgate.net

Aromatic Nitration Mechanisms (e.g., mixed acid systems)

Aromatic nitration is a cornerstone of electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The most common method for the nitration of aromatic compounds involves the use of a reagent known as "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄). youtube.comwikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through several key steps:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates the nitric acid. masterorganicchemistry.comewadirect.com This protonated nitric acid then readily loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.comewadirect.com The formation of this powerful electrophile is crucial because aromatic rings like benzene (B151609) are relatively weak nucleophiles. youtube.com

Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. youtube.commasterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organicchemistrytutor.com

Restoration of Aromaticity: A weak base, often the bisulfate ion (HSO₄⁻) or a water molecule present in the reaction mixture, abstracts a proton from the carbon atom bearing the newly added nitro group. youtube.com This deprotonation step restores the stable aromatic π-system, yielding the nitroaromatic product. youtube.com

While the mixed acid system is prevalent, alternative nitrating agents and conditions exist, such as using nitric acid in acetic anhydride (B1165640) or nitronium salts, which can be beneficial for substrates sensitive to strong acids. numberanalytics.com

Directing Effects of Substituents on Nitration Regioselectivity

When an electrophilic aromatic substitution reaction is performed on a substituted benzene ring, the existing substituent profoundly influences both the rate of the reaction and the position (regiochemistry) of the incoming electrophile. wikipedia.orglibretexts.org These influences are known as substituent effects.

Substituents are broadly classified into two categories:

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org They stabilize the intermediate carbocation (sigma complex). wikipedia.org Activating groups are typically ortho, para-directors, meaning they direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to their own location. lumenlearning.compressbooks.pub This is because the resonance structures of the ortho and para intermediates allow the positive charge to be delocalized onto the atom of the substituent (if it has a lone pair), providing extra stability. organicchemistrytutor.compressbooks.pub

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive than benzene. wikipedia.orglibretexts.org Most deactivating groups are meta-directors. wikipedia.org They destabilize the ortho and para intermediates more than the meta intermediate, making the meta position the most favorable for attack. libretexts.org Halogens are a notable exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can participate in resonance stabilization of the ortho and para intermediates. organicchemistrytutor.compressbooks.pub

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent GroupNameEffect on ReactivityDirecting Influence
-OH, -ORHydroxyl, AlkoxyStrongly Activatingortho, para
-NH₂, -NHR, -NR₂AminoStrongly Activatingortho, para
-RAlkylWeakly Activatingortho, para
-F, -Cl, -Br, -IHalogenWeakly Deactivatingortho, para
-CHO, -CORAldehyde, KetoneModerately Deactivatingmeta
-COOR, -COOHEster, Carboxylic AcidModerately Deactivatingmeta
-SO₃HSulfonic AcidStrongly Deactivatingmeta
-NO₂NitroStrongly Deactivatingmeta
-NR₃⁺Quaternary AmmoniumStrongly Deactivatingmeta

This table provides a summary of the general directing effects of various functional groups. The actual outcome can be influenced by steric hindrance and specific reaction conditions. organicchemistrytutor.compressbooks.pub

Sequential Synthesis Pathways to this compound

The synthesis of a trisubstituted benzene ring such as this compound requires a multi-step, or sequential, pathway. The order of introduction of the functional groups is critical to achieving the desired substitution pattern due to the directing effects discussed previously.

Stepwise Functionalization Strategies

A plausible synthetic route to this compound would likely begin with a more readily available starting material, such as catechol (1,2-dihydroxybenzene).

Proposed Synthetic Pathway:

Bromination of Catechol: The first step could be the electrophilic bromination of catechol. The two hydroxyl groups are strongly activating and ortho, para-directing. pressbooks.pub Bromination would be expected to occur at the positions para to the hydroxyl groups (positions 4 and 5 relative to the carbons bearing the hydroxyls). Monobromination can be challenging due to the high activation of the ring, but controlling the stoichiometry of the brominating agent could favor the formation of 4-bromocatechol.

Nitration of 4-Bromocatechol: The subsequent step would be the nitration of the 4-bromocatechol intermediate. In this molecule, we have two activating hydroxyl groups and one deactivating but ortho, para-directing bromo group. The directing effects are cooperative. The position most activated by all three groups is position 5 (ortho to one -OH and meta to the other, but also ortho to the bromine). However, the position between the two hydroxyl groups is sterically hindered. The nitration is likely to be directed to the positions ortho and para to the powerful hydroxyl groups. Nitration at position 5 would lead to 4-bromo-5-nitrocatechol. To obtain the target 5-bromo-3-nitrocatechol, the nitration would need to occur at the 3-position. This is ortho to one hydroxyl group but meta to the bromine. Achieving this specific regiochemistry might require protecting the hydroxyl groups to modulate their directing strength or using specific nitrating conditions.

An alternative strategy could involve starting with a different precursor, such as p-bromophenol, and introducing the second hydroxyl and the nitro group in subsequent steps. google.com For instance, acetylation of p-bromophenol, followed by a Fries rearrangement and then nitration, is a known route to substituted nitroacetophenones which could potentially be converted to the target catechol. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and regioselectivity in the synthesis of polysubstituted aromatics is a significant challenge, often requiring careful optimization of reaction conditions. wikipedia.org

For nitration reactions, several factors can be adjusted:

Temperature: Higher temperatures generally increase the reaction rate but can lead to a decrease in selectivity and the formation of unwanted byproducts, including polynitrated compounds. numberanalytics.comvapourtec.com Lowering the temperature can often improve the regioselectivity.

Choice of Nitrating Agent: The reactivity and selectivity of nitration can be tuned by the choice of reagent. While mixed acid is common, milder systems like nitric acid in acetic anhydride or more selective reagents like nitronium salts can be employed for sensitive or highly activated substrates. numberanalytics.com

Reaction Time and Stoichiometry: Careful control over the reaction time and the molar equivalents of the nitrating agent is essential to prevent over-reaction and the formation of dinitro or other polynitrated species. vapourtec.com

Solvent: The choice of solvent can influence the solubility of reactants and the stability of the reactive intermediates, thereby affecting yield and selectivity. numberanalytics.com

Continuous flow chemistry has emerged as a powerful tool for optimizing nitration reactions. vapourtec.comrsc.org Flow reactors offer precise control over temperature, mixing, and reaction time, which minimizes the risk of thermal runaways and often leads to higher yields, improved selectivity, and fewer impurities compared to traditional batch processing. vapourtec.comacs.org

Purification and Isolation Techniques in Advanced Organic Synthesis

Following a chemical synthesis, the desired product is typically present in a mixture containing unreacted starting materials, reagents, and byproducts. Therefore, effective purification is a critical final step.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a versatile and widely used purification technique in organic synthesis, capable of separating compounds from complex mixtures with high efficiency. wpmucdn.comcolumn-chromatography.com The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. wpmucdn.com

Stationary Phase: A solid adsorbent, typically silica (B1680970) gel or alumina, is packed into a vertical column. These materials are polar.

Mobile Phase (Eluent): A solvent or a mixture of solvents is passed through the column.

Separation: The crude product mixture is loaded onto the top of the column. As the eluent flows through the stationary phase, the components of the mixture travel down the column at different rates. Compounds with higher polarity will adsorb more strongly to the polar stationary phase and will therefore move down the column more slowly (elute later). wpmucdn.com Less polar compounds have weaker interactions with the stationary phase and are carried along more quickly by the mobile phase, eluting from the column earlier. wpmucdn.com

By systematically changing the polarity of the mobile phase (gradient elution), a fine separation of the components can be achieved. Fractions are collected sequentially from the bottom of the column, and those containing the pure desired compound are combined. The purity of the fractions is often monitored by a simpler technique like Thin Layer Chromatography (TLC). wpmucdn.com This method is highly effective for purifying solid and liquid compounds, including nitro-aromatic compounds, from synthetic reaction mixtures. wpmucdn.comcolumn-chromatography.comstackexchange.com

Recrystallization Protocols

The purification of this compound and its analogues is a critical step to obtain a product with the high degree of purity required for subsequent applications. Recrystallization is a widely employed technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. The selection of an appropriate solvent system is paramount for a successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at ambient or reduced temperatures to maximize the recovery of purified crystals.

For nitrocatechol derivatives, including those with halogen substituents, the choice of solvent is guided by the polar nature of the molecule, which is influenced by the hydroxyl, nitro, and bromo functional groups. Generally, polar solvents are effective for dissolving these compounds. Common solvents and solvent systems for compounds with nitro and bromo functionalities include alcohols such as methanol (B129727) and ethanol (B145695). pitt.edu The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding are often suitable for diols. rochester.edu

The process typically involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. youtube.comyoutube.com Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly, which reduces the solubility of the compound and promotes the formation of a crystalline lattice that excludes impurities. youtube.comyoutube.com The resulting purified crystals are then isolated by filtration.

In cases where a single solvent does not provide the desired solubility characteristics, a mixed solvent system, or solvent pair, can be utilized. rochester.edu This usually involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" or "anti-solvent" in which the compound is less soluble, until the solution becomes turbid. rochester.edu Heating the mixture to achieve a clear solution and then allowing it to cool can induce crystallization. A common and effective solvent pair for many organic compounds is an ethanol-water mixture. rochester.edu

Research on analogues of this compound provides specific insights into effective recrystallization protocols. For instance, 4-nitro-1,2-benzenediol (4-nitrocatechol), a closely related compound, has been successfully recrystallized from water. Another related derivative was purified using 50% aqueous ethanol. These examples underscore the utility of polar protic solvents and their aqueous mixtures for the purification of nitrocatechols.

For more complex nitrocatechol derivatives, dipolar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been used, particularly when the compound is part of a larger molecular structure, leading to crystalline products. google.com

The following table summarizes recrystallization data for analogues of this compound, providing a basis for developing a purification protocol for the target compound.

CompoundSolvent/Solvent SystemObservations
4-nitro-1,2-benzenediolWaterEffective for yielding purified crystals.
N-(3,4-dihydroxyphenyl)-13-methyl-tetradecanamide50% EthanolYielded the purified product.
2-chloro-4-nitro-phenolDilute Acetic AcidResulted in pale yellow acicular crystals.
General Nitro and Bromo CompoundsMethanol or EthanolGenerally recommended as effective recrystallization solvents. pitt.edu
General Polar Organic CompoundsEthanol/Water mixtureA common and effective solvent pair for recrystallization. rochester.edu

Based on the data for its analogues, a recommended starting point for the recrystallization of This compound would be to use a polar protic solvent system, such as an ethanol-water or methanol-water mixture. An experimental approach would involve dissolving the crude material in a minimal amount of hot ethanol or methanol and then adding hot water dropwise until persistent turbidity is observed. Subsequent heating to redissolve the solid followed by slow cooling would be expected to yield purified crystals.

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 3 Nitrobenzene 1,2 Diol

Reactivity of the Bromine Moiety

The bromine atom, a halogen, serves as a versatile handle for synthetic modifications, primarily acting as a leaving group in substitution reactions or as an electrophilic partner in cross-coupling reactions. Its reactivity is significantly influenced by the electronic environment created by the adjacent nitro and hydroxyl groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (S_NAr) is a key reaction for aryl halides. In contrast to electrophilic substitution, S_NAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which forms during the reaction. youtube.com For the reaction to proceed efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, or Suzuki coupling, is a prominent example that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnobelprize.org

The bromine moiety of 5-Bromo-3-nitrobenzene-1,2-diol makes it a suitable electrophilic partner for such reactions. The general mechanism for the Suzuki coupling involves a catalytic cycle with three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgrhhz.net

This methodology allows for the bromine atom to be replaced with a wide variety of aryl, vinyl, or alkyl groups, providing a pathway to complex derivatives.

Table 1: Key Components in a Typical Suzuki-Miyaura Coupling Reaction

Component Example Role
Aryl Halide This compound Electrophilic coupling partner
Organoboron Reagent Phenylboronic acid Nucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent

| Solvent | Toluene, Dioxane, DMF | Dissolves reactants and facilitates reaction |

Radical Reactions and Mechanistic Investigations (e.g., S_RN1 Mechanism)

Beyond ionic pathways, the bromine atom can also participate in radical reactions. The S_RN1 (Substitution Nucleophilic Radical) mechanism is a chain reaction pathway that can occur with certain aromatic substrates, particularly those bearing electron-withdrawing groups like a nitro group.

The S_RN1 mechanism generally proceeds in three stages:

Initiation : An electron is transferred to the aromatic substrate, forming a radical anion. This can be initiated by solvated electrons, photochemical means, or other radical species. The nitro group in the molecule is adept at accepting an electron, which would facilitate this initial step.

Propagation : The radical anion fragments, losing the bromide ion to form an aryl radical. This radical then reacts with a nucleophile to create a new radical anion. This new species then transfers its radical electron to another molecule of the starting aryl halide, propagating the chain.

Termination : The reaction ceases when radical species are quenched or combine.

While specific studies on the S_RN1 reactivity of this compound are not prevalent, its structure suggests it could be a candidate for such transformations under the appropriate conditions, offering an alternative pathway to substitution products.

Reactivity of the Nitro Group

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, profoundly influencing the electronic landscape of the aromatic ring and serving as a functional group that can be chemically transformed.

Reduction Reactions to Amino Derivatives

A cornerstone reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation is fundamental in synthetic chemistry, particularly in the preparation of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals.

The reduction of the nitro group in this compound to yield 5-amino-3-bromobenzene-1,2-diol can be achieved using various reducing agents. nih.gov Classic and effective methods include the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid. google.com

The general reaction is as follows:

Reactant : this compound

Reagents : Fe, HCl or SnCl₂, HCl

Product : 5-amino-3-bromobenzene-1,2-diol nih.gov

This transformation dramatically alters the electronic properties of the molecule, converting the strongly deactivating nitro group into a strongly activating amino group.

Role in Electron-Withdrawing Effects and Aromatic Ring Activation/Deactivation

The influence of a substituent on the reactivity of a benzene (B151609) ring towards electrophilic substitution is classified as either activating or deactivating. libretexts.org

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and thus more reactive than benzene itself towards electrophiles. Examples include hydroxyl (-OH) and amino (-NH₂) groups. libretexts.orgassets-servd.host

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. libretexts.org The nitro group is a potent deactivating group. openstax.orgmasterorganicchemistry.com

The nitro group deactivates the aromatic ring through two mechanisms:

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. libretexts.org

Resonance Effect : The nitro group can withdraw pi-electron density from the aromatic ring, placing a positive charge within the ring system. This effect is most pronounced at the ortho and para positions. openstax.orgresearchgate.net

| -Br (Bromo) | Electron-withdrawing | Electron-donating | Deactivating |

Reactivity of the Catechol Functionality

The catechol group is the most reactive site in this compound, participating in oxidation, complexation, and derivatization reactions.

Oxidation Reactions of Diols

The catechol moiety of this compound is susceptible to oxidation, which can lead to the formation of the corresponding o-benzoquinone. This transformation is a common reaction for catechols and can be achieved using various oxidizing agents. The presence of the electron-withdrawing nitro group and the bromine atom is expected to make the catechol ring more electron-deficient, potentially influencing the redox potential and the conditions required for oxidation compared to unsubstituted catechol.

Studies on substituted catechols have shown that they can be oxidized to quinones, carboxylic acids, and polyphenols. For instance, the oxidation of substituted catechols at the air-water interface can lead to the formation of quinones and polyfunctional low molecular weight carboxylic acids through oxidative cleavage of the aromatic ring. nih.govacs.orguky.edu The specific products formed depend on the oxidant and reaction conditions. Common oxidizing agents used for the oxidation of phenols and catechols include chromium(VI) reagents, nitric acid, and persulfate salts. towson.edulumenlearning.com

The resulting 5-bromo-3-nitro-1,2-benzoquinone would be a highly reactive species. Ortho-benzoquinones are known to act as dienophiles in Diels-Alder reactions, preferentially reacting at the more electron-deficient double bond. rsc.org The presence of both a bromo and a nitro group would significantly influence the dienophilic reactivity of the quinone derived from this compound.

Complexation and Chelation Chemistry (e.g., ligand formation)

The two adjacent hydroxyl groups of the catechol functionality provide an excellent binding site for metal ions, acting as a bidentate ligand to form stable chelate complexes. lumenlearning.comlibretexts.orghawaii.edutamu.edu The coordination chemistry of transition metals with catechol and its derivatives is extensive. lumenlearning.comlibretexts.orghawaii.edutamu.edu The formation of these metal complexes can significantly alter the chemical and physical properties of the parent molecule.

The electron-withdrawing nature of the nitro and bromo substituents on the aromatic ring of this compound would decrease the electron density on the oxygen atoms of the hydroxyl groups. This would affect the ligand's donor strength and the stability of the resulting metal complexes. The synthesis and characterization of metal complexes with substituted nitrophenols and other related ligands have been reported, providing insights into their coordination behavior. jocpr.comnih.govresearchcommons.orgscispace.comresearchgate.net For example, the complexation of Co(II) with a Schiff base derived from 2-amino-4-nitrophenol (B125904) has been studied, demonstrating the coordination of the metal ion with the deprotonated hydroxyl and amino groups. jocpr.com

The formation of such complexes can be represented by the following general reaction:

Mⁿ⁺ + 2 C₆H₃(Br)(NO₂)(OH)₂ → [M(C₆H₃(Br)(NO₂)(O)₂)₂]⁽ⁿ⁻⁴⁾ + 4H⁺

Where Mⁿ⁺ represents a metal ion of charge n+. The stability and structure of these complexes would depend on the nature of the metal ion, the pH of the solution, and the solvent used.

Derivatization of Hydroxyl Groups (e.g., esterification, etherification)

The hydroxyl groups of this compound can undergo derivatization reactions such as esterification and etherification to form the corresponding esters and ethers.

Esterification: The reaction of the catechol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst can yield mono- or di-esters. The Steglich esterification, which uses a carbodiimide (B86325) coupling agent like DCC or EDC along with a catalyst such as DMAP, is a mild and effective method for esterifying sterically hindered or electronically deactivated alcohols. nih.gov The presence of the electron-withdrawing nitro group may hinder the esterification process, requiring more forcing conditions or specific catalytic systems. rsc.org Selective esterification of one hydroxyl group over the other could be challenging and would depend on the relative acidity and steric accessibility of the two hydroxyl groups.

Reaction Reagents Product Reference
EsterificationR-COOH, DCC, DMAP5-Bromo-3-nitro-1,2-phenylene diester nih.gov

Etherification: The synthesis of ethers from the catechol can be achieved through reactions like the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl groups with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.com The reactivity in Williamson ether synthesis is sensitive to steric hindrance. Given the substitution pattern of this compound, the formation of mono- or di-ethers would depend on the stoichiometry of the base and the alkylating agent, as well as the reaction conditions. The electron-withdrawing groups would increase the acidity of the hydroxyl protons, facilitating their removal by a base.

Reaction Reagents Product Reference
Etherification1. Strong Base (e.g., NaH) 2. R-X (Alkyl Halide)1-Bromo-2,3-dialkoxy-5-nitrobenzene masterorganicchemistry.com

Multi-site Reactivity and Chemoselectivity Considerations

The presence of multiple reactive sites—the two hydroxyl groups, the bromine atom, and the nitro group—on the benzene ring of this compound raises important questions of chemoselectivity in its reactions. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Both the hydroxyl and bromo substituents are ortho-, para-directing groups, while the nitro group is a meta-directing and strongly deactivating group. libretexts.orgquora.commsu.edulibretexts.org The hydroxyl groups are strongly activating, while the bromine is deactivating and the nitro group is strongly deactivating. libretexts.orgquora.commsu.edulibretexts.org In electrophilic substitution reactions, the powerful activating and directing effect of the hydroxyl groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them. However, the positions ortho to the hydroxyls are already substituted. The position para to one hydroxyl and meta to the other is also substituted with the nitro group. This leaves the position between the bromo and a hydroxyl group as a potential site for electrophilic attack, although steric hindrance and the deactivating effect of the adjacent bromo and nitro groups would need to be considered.

In nucleophilic aromatic substitution, the nitro group strongly activates the ring towards attack, particularly at the positions ortho and para to it. stackexchange.com In this compound, the bromine atom is para to one of the hydroxyl groups and meta to the nitro group. The positions ortho to the nitro group are occupied by the hydroxyl groups. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the bromine atom, facilitated by the electron-withdrawing nature of the nitro group.

The relative reactivity of the different functional groups under specific reaction conditions will determine the chemoselectivity. For instance, under conditions for esterification or etherification, the hydroxyl groups are expected to be the primary sites of reaction. Under conditions for nucleophilic aromatic substitution, the bromine atom would be the likely site of attack. The reduction of the nitro group to an amino group is also a possible transformation under specific reducing conditions, which would further alter the reactivity of the molecule.

Theoretical and Computational Investigations of 5 Bromo 3 Nitrobenzene 1,2 Diol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in 5-Bromo-3-nitrobenzene-1,2-diol and the relative stability of its different spatial orientations.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For this compound, this is typically achieved using Density Functional Theory (DFT) methods. DFT is a popular computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Commonly employed DFT functionals for such studies include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE0. These functionals are paired with a basis set, which is a set of functions used to create the molecular orbitals. The choice of basis set, such as 6-31G* or 6-311++G(d,p), is crucial as it determines the accuracy of the calculation. The 6-311++G(d,p) basis set, for instance, is a triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

The optimization process for this compound would involve starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation and updating the nuclear positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Nitroaromatics (Note: This table is illustrative and based on general findings for similar compounds, not specific experimental data for this compound.)

ParameterTypical Value Range
C-C (aromatic) Bond Length1.38 - 1.42 Å
C-Br Bond Length1.88 - 1.92 Å
C-N (nitro) Bond Length1.45 - 1.49 Å
N-O (nitro) Bond Length1.21 - 1.25 Å
C-O (hydroxyl) Bond Length1.34 - 1.38 Å
O-H (hydroxyl) Bond Length0.96 - 0.98 Å
C-C-C Bond Angle118 - 122 °
C-C-Br Bond Angle119 - 121 °
C-C-N Bond Angle118 - 122 °

Conformational analysis of this compound involves identifying the different spatial arrangements of its hydroxyl (-OH) and nitro (-NO2) groups, which can rotate around their single bonds to the benzene (B151609) ring. The relative stability of these conformers is determined by their calculated energies.

Computational studies on similar molecules, such as nitrocatechols, have shown that intramolecular hydrogen bonds play a crucial role in determining their reactivity and atmospheric behavior. copernicus.org The relative energies of different conformers can be calculated to determine the most stable, or ground-state, conformation. This analysis is vital for understanding the molecule's behavior in various environments.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, while the electron-donating hydroxyl groups will raise them. The bromine atom also acts as a weak deactivator. The interplay of these substituents will determine the final energies and the distribution of the HOMO and LUMO across the molecule.

The HOMO is likely to be localized on the catechol ring and the hydroxyl groups, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be concentrated on the nitro group and the aromatic ring, indicating these are the regions most susceptible to nucleophilic attack. This analysis helps in predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Nitrocatechol (Note: These are example values and would need to be calculated specifically for this compound.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

The charge distribution within this compound can be visualized using an electrostatic potential (ESP) map. This map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For this compound, the ESP map would be expected to show regions of high negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the area around the bromine atom might show a more positive potential. The aromatic ring itself will exhibit a complex potential landscape due to the competing effects of the electron-donating hydroxyl groups and the electron-withdrawing nitro and bromo groups. This visual representation is invaluable for understanding intermolecular interactions and the molecule's reactivity patterns.

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to validate the accuracy of the computational model.

Theoretical calculations of vibrational frequencies (IR and Raman) can help in assigning the observed spectral bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be associated with the O-H stretching of the hydroxyl groups, the N-O stretching of the nitro group, the C-Br stretching, and various aromatic ring vibrations. The presence of intramolecular hydrogen bonding would be expected to cause a red-shift (a shift to lower frequency) of the O-H stretching vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra. The chemical shifts are sensitive to the electronic environment of each nucleus. Therefore, accurate prediction of chemical shifts can confirm the calculated molecular structure and electronic distribution.

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of NMR spectra through computational methods is a valuable tool for structural elucidation. By calculating the magnetic shielding tensors of the nuclei in this compound, one can estimate the chemical shifts (δ) for ¹H and ¹³C atoms. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below. These values would be obtained from DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The chemical shifts would be reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Theoretical NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
H (on C4) Data not available
H (on C6) Data not available
H (on O1) Data not available
H (on O2) Data not available
C1 Data not available
C2 Data not available
C3 Data not available
C4 Data not available
C5 Data not available

Similarly, spin-spin coupling constants (J-couplings) between neighboring protons could be calculated to further aid in the interpretation of the NMR spectrum.

Vibrational Frequencies (FT-IR, FT-Raman) and Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of this compound. These calculations would typically involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the nuclear coordinates.

The predicted vibrational frequencies and their corresponding assignments to specific bond stretches, bends, and torsions would be tabulated. It is important to note that calculated frequencies are often scaled to better match experimental data due to approximations in the theoretical methods and the neglect of anharmonicity.

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Assignment
O-H stretch Data not available
C-H stretch Data not available
NO₂ asymmetric stretch Data not available
NO₂ symmetric stretch Data not available
C-C aromatic stretch Data not available

UV-Visible Absorption Properties

The electronic transitions of this compound can be investigated using time-dependent density functional theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λ_max) in the UV-Visible spectrum, which correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. The results would provide information about the chromophores present in the molecule and its expected color.

Table 3: Hypothetical Predicted UV-Visible Absorption Properties for this compound

Excitation Predicted λ_max (nm) Oscillator Strength (f) Major Orbital Contributions
S₀ → S₁ Data not available Data not available Data not available

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the potential reaction pathways for a given molecule. This involves identifying transition states and calculating the energy barriers associated with different reaction mechanisms.

Transition State Characterization and Activation Energy Calculations

For a potential reaction involving this compound, such as oxidation or nucleophilic substitution, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy (E_a) for the reaction is then calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the kinetic feasibility of the reaction.

Reaction Pathway Mapping

By connecting the reactants, transition states, intermediates, and products on the potential energy surface, a detailed reaction pathway can be mapped. This provides a step-by-step understanding of the reaction mechanism at the molecular level. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state connects the intended reactants and products.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can be used to study how the solvent affects the geometry, spectroscopic properties, and reaction energetics of this compound. For instance, the UV-Vis absorption spectrum is known to be sensitive to solvent polarity, and calculations could predict the solvatochromic shifts.

Explicit solvent models involve including a number of solvent molecules in the calculation. While more computationally demanding, this approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei. For 5-bromo-3-nitrobenzene-1,2-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular architecture.

¹H NMR, ¹³C NMR, and Heteronuclear NMR (e.g., ¹⁵N NMR)

¹H NMR Spectroscopy: A proton NMR spectrum for this compound would be expected to show distinct signals for the two aromatic protons and the two hydroxyl (–OH) protons. The aromatic protons, being on the benzene (B151609) ring, would appear in the downfield region (typically 6.5-8.5 ppm). Their chemical shifts would be influenced by the electronic effects of the substituents: the electron-withdrawing nitro group (–NO₂) and bromine atom (–Br), and the electron-donating hydroxyl groups (–OH). The splitting pattern of these protons would reveal their coupling relationships, specifically identifying their positions relative to each other on the aromatic ring. The hydroxyl protons would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals would be anticipated in the aromatic region (typically 100-160 ppm), corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are highly diagnostic. The carbons directly attached to the oxygen atoms of the diol would be the most deshielded (shifted further downfield), followed by the carbon bearing the nitro group. The carbon bonded to the bromine atom would also exhibit a characteristic shift.

Heteronuclear NMR (e.g., ¹⁵N NMR): While less common, ¹⁵N NMR could be used to probe the electronic environment of the nitrogen atom in the nitro group. The chemical shift of the ¹⁵N nucleus is sensitive to the oxidation state and the nature of the substituents on the aromatic ring, providing another layer of structural verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values for illustrative purposes and may differ from experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-OHVariable (e.g., 5.0-7.0)-
C2-OHVariable (e.g., 5.0-7.0)-
C1-~145.0
C2-~142.0
C3-~140.0
C4~7.8~120.0
C5-~115.0
C6~7.5~118.0

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled, typically through two or three bonds. achemblock.com For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. achemblock.com An HSQC spectrum would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over two to three bonds) between protons and carbons. achemblock.com This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the aromatic protons would show correlations to the carbons bearing the hydroxyl, nitro, and bromine substituents, allowing for the complete and unambiguous assignment of the entire carbon skeleton.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in their solid form. This method avoids issues related to solubility and can provide information about the crystalline packing and polymorphism of this compound. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which are averaged out in solution-state NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₆H₄BrNO₄), HRMS would be able to distinguish its exact mass (232.9327 Da for the [M-H]⁻ ion, considering the most common isotopes ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O) from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a definitive signature for the presence of a single bromine atom in the molecule.

Table 2: Expected HRMS Data for this compound

Ion Elemental Formula Calculated m/z Observed m/z
[M(⁷⁹Br)]⁺C₆H₄⁷⁹BrNO₄233.9351To be determined
[M(⁸¹Br)]⁺C₆H₄⁸¹BrNO₄235.9330To be determined
[M(⁷⁹Br)-H]⁻C₆H₃⁷⁹BrNO₄232.9273To be determined
[M(⁸¹Br)-H]⁻C₆H₃⁸¹BrNO₄234.9252To be determined

Ionization Techniques for Complex Molecules (e.g., matrix-assisted ionization)

The choice of ionization technique is critical for analyzing complex or fragile molecules that may decompose under harsh conditions. For this compound, "soft" ionization methods are preferable to ensure the molecular ion is observed.

Electrospray Ionization (ESI): This is a common technique used in conjunction with liquid chromatography (LC-MS). It is a soft ionization method that would likely generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions of the analyte, making it ideal for accurate mass determination by HRMS.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization. This technique is well-suited for non-volatile solid samples and is effective for obtaining molecular weight information with minimal fragmentation.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the analysis of samples in their native state with little to no preparation. It can provide rapid mass spectra, often showing the molecular ion with high abundance.

The fragmentation patterns observed in tandem MS (MS/MS) experiments, regardless of the ionization method, would offer further structural proof. Characteristic losses, such as the loss of the nitro group (–NO₂), a hydroxyl group (–OH), or the bromine atom (–Br), would help confirm the connectivity of the substituents on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique used to probe the molecular structure of a compound by examining the vibrations of its constituent bonds. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a detailed fingerprint, allowing for its identification and structural characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides characteristic information about the functional groups present. In the case of this compound, the spectrum is dominated by vibrations associated with the hydroxyl (-OH), nitro (-NO2), and bromo-substituted benzene ring moieties.

Based on studies of similar compounds, such as 4-nitropyrocatechol, the vibrational assignments for this compound can be predicted. orientjchem.org The hydroxyl groups are expected to show strong, broad absorption bands corresponding to O-H stretching vibrations, typically in the region of 3300-3600 cm⁻¹. orientjchem.orgscribd.com The precise position of these bands can be influenced by intra- and intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to appear as weaker bands above 3000 cm⁻¹. orientjchem.org

The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νasNO₂) typically found in the 1500-1600 cm⁻¹ range and a symmetric stretch (νsNO₂) in the 1300-1360 cm⁻¹ region. orientjchem.orgorientjchem.org The benzene ring itself produces characteristic stretching vibrations between 1400 and 1600 cm⁻¹. orientjchem.org Additionally, deformations of the NO₂ group, such as scissoring, wagging, and rocking, are expected at lower wavenumbers. orientjchem.org The C-O stretching of the diol functionality typically appears in the 1200-1250 cm⁻¹ range. orientjchem.org The C-Br stretching vibration is expected to be found at lower frequencies, generally below 1000 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H Stretching (νOH) 3300 - 3600 Hydroxyl
C-H Stretching (νCH) 3000 - 3150 Aromatic Ring
Asymmetric NO₂ Stretching (νasNO₂) 1500 - 1600 Nitro
C=C Ring Stretching 1400 - 1600 Aromatic Ring
Symmetric NO₂ Stretching (νsNO₂) 1300 - 1360 Nitro
O-H In-plane Bending (δOH) 1350 - 1450 Hydroxyl
C-O Stretching (νCO) 1200 - 1250 Diol
NO₂ Scissoring (δNO₂) 840 - 870 Nitro

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching vibration of the nitro group (νsNO₂) is often a prominent band in the Raman spectrum, appearing around 1327 cm⁻¹ in the related compound 4-nitropyrocatechol. orientjchem.org The aromatic ring stretching vibrations also give rise to strong Raman signals. In contrast, the O-H stretching vibrations, which are very strong in the IR spectrum, are typically weak in the Raman spectrum. The C-Br bond, being highly polarizable, is expected to produce a noticeable Raman signal at low frequencies. The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule. orientjchem.orgscribd.com

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
C-H Stretching (νCH) 3000 - 3150 Aromatic Ring
Asymmetric NO₂ Stretching (νasNO₂) 1590 - 1600 Nitro
C=C Ring Stretching 1400 - 1600 Aromatic Ring
Symmetric NO₂ Stretching (νsNO₂) 1320 - 1350 Nitro
O-H In-plane Bending (δOH) 1370 - 1450 Hydroxyl
C-O Stretching (νCO) 1180 - 1200 Diol
NO₂ Scissoring (δNO₂) 840 - 870 Nitro

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The benzene ring substituted with chromophoric (-NO₂) and auxochromic (-OH, -Br) groups in this compound gives rise to a characteristic UV-Vis spectrum.

The spectrum is expected to show absorptions resulting from π → π* transitions within the aromatic system and n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups. A study on the closely related 4-nitrocatechol (B145892) revealed absorption peaks at 347 nm, 299 nm, and 230 nm. uci.edu The peak at 347 nm is assigned to the transition into the first excited singlet state (S1). uci.edu It is anticipated that this compound will exhibit a similar absorption profile, though the exact positions of the absorption maxima (λmax) may be shifted due to the electronic effect of the bromine atom. The solvent used can also influence the peak positions due to solvatochromic effects.

Table 3: Experimental UV-Vis Absorption Data for the Related Compound 4-Nitrocatechol uci.edu

Transition Wavelength (λmax) Solvent
S0 → S1 347 nm 2-Propanol
S0 → S3 299 nm 2-Propanol

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly valuable for the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. It is the preferred method for assessing the purity of this compound and for analyzing it in complex matrices. A reversed-phase HPLC method would be most suitable for this compound.

In a typical setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), would be used in the column. The mobile phase would consist of a polar mixture, commonly acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to ensure the phenolic hydroxyl groups remain protonated. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection is typically achieved using a UV-Vis detector set to one of the compound's absorption maxima (e.g., ~340-350 nm), providing high sensitivity and selectivity. uci.edubldpharm.com

Table 4: Representative HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV-Vis at ~347 nm

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. cir-safety.org For this compound, direct analysis by GC may be challenging due to the low volatility and potential for thermal degradation caused by the two polar hydroxyl groups.

To overcome this, a derivatization step is often employed prior to GC analysis. The hydroxyl groups can be converted to less polar, more volatile ethers or esters (e.g., by reacting with a silylating agent like BSTFA). This process reduces hydrogen bonding and increases thermal stability. The derivatized analyte can then be separated on a capillary column, typically with a non-polar or mid-polarity stationary phase. An electron capture detector (ECD) would be particularly sensitive for this analysis, as it provides a strong response to both the nitro group and the bromine atom. A flame ionization detector (FID) could also be used.

Table 5: Potential Gas Chromatography Method Parameters for Derivatized this compound

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min
Detector Electron Capture Detector (ECD) or Flame Ionization Detector (FID)

Advanced Applications and Derivatization Strategies in Chemical Research

Role as a Synthetic Intermediate for Complex Molecules

The inherent reactivity of its functional groups positions 5-bromo-3-nitrobenzene-1,2-diol as a valuable precursor for the synthesis of more intricate chemical structures, particularly heterocyclic and polyaromatic systems. The interplay between the electron-withdrawing nitro group, the displaceable bromine atom, and the reactive diol system provides a rich platform for a variety of chemical transformations.

Precursor in Heterocyclic Synthesis

The catechol and bromo-nitro-aromatic functionalities of this compound serve as key handles for the construction of various heterocyclic scaffolds. The vicinal diols are prime candidates for condensation reactions with a range of dielectrophiles to form fused heterocyclic rings. For instance, reaction with dihaloalkanes or their equivalents can yield substituted benzodioxanes, a common motif in medicinal chemistry and natural products. rsc.orgresearchgate.netmedchemexpress.com

Furthermore, the bromo-nitro-aniline core, which can be derived from the title compound via reduction of the nitro group, is a well-established precursor for phenazines and other related nitrogen-containing heterocycles. Palladium-catalyzed Buchwald-Hartwig amination reactions of substituted bromoanilines are a powerful tool for the synthesis of functionalized phenazines. nih.govclockss.org By extension, derivatives of this compound could be employed in similar aryl ligation strategies to generate complex, substituted phenazine (B1670421) systems. nih.govclockss.orgresearchgate.netnih.gov The presence of the bromine atom also allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting Material Derivative Reagent Resulting Heterocyclic Core Potential Significance
This compound 1,2-Dibromoethane 7-Bromo-5-nitro-2,3-dihydrobenzo[b] nih.govnih.govdioxine Precursor for pharmaceuticals and agrochemicals
5-Bromo-3-aminobenzene-1,2-diol Self-condensation (oxidative) Substituted Phenazine Electronic materials, fluorescent probes
This compound Phosgene or equivalent 6-Bromo-8-nitro-1,3-benzodioxol-2-one Carbonate linkage for polymer synthesis
5-Bromo-3-aminobenzene-1,2-diol 1,2-Diketone Substituted Quinoxaline Biologically active compounds

Building Block for Polyaromatic Systems

The catechol unit of this compound is an excellent nucleophile for the synthesis of polycyclic aromatic ethers, a class of high-performance polymers known for their thermal stability and chemical resistance. Poly(arylene ether)s are often synthesized via nucleophilic displacement of activated dihaloarenes with bisphenoxides. researchgate.net The diol of this compound can be readily converted to its corresponding bisphenoxide and subsequently reacted with suitable dihaloaromatic monomers to build up polyether chains. The bromo and nitro substituents would remain on the polymer backbone, imparting specific properties such as flame retardancy (from bromine) and increased polarity or sites for further functionalization (from the nitro group).

Derivatization for Enhanced Functionality or Specific Research Probes

The functional groups of this compound can be selectively modified to generate derivatives with tailored properties for specific applications, such as metal chelation or as precursors for advanced materials.

Modified Catechol Derivatives for Chelation Studies

Catechols are renowned for their strong chelating ability with a wide range of metal ions. This property is the basis for the adhesive nature of mussel foot proteins and has been exploited in the design of various functional materials. The catechol moiety of this compound can be derivatized to enhance its selectivity and affinity for specific metal ions. For instance, the introduction of further coordinating groups via reaction at the aromatic ring or modification of the existing substituents could lead to highly specific ligands for applications in metal sequestration, sensing, or catalysis. The electron-withdrawing nitro group would modulate the acidity of the catechol protons, influencing the pH range of effective chelation.

Exploration of Bromine and Nitro Substituents in Materials Science Precursors

The bromine and nitro groups on the aromatic ring of this compound are not merely passive substituents; they are active participants in defining the properties of materials derived from this compound. The presence of bromine can enhance the flame retardancy of polymers, a critical property in many industrial applications. researchgate.net Furthermore, the bromine atom serves as a reactive site for grafting other functionalities onto a polymer backbone via techniques like Atom Transfer Radical Polymerization (ATRP), where bromo-initiators are commonly employed. nih.gov

The nitro group, being strongly electron-withdrawing, can be used to tune the electronic properties of materials. mdpi.com It can also be reduced to an amine, which provides a reactive site for a host of further chemical modifications, such as amide or imine formation, allowing for the covalent attachment of other molecules or the cross-linking of polymer chains. bohrium.com The presence of both bromo and nitro groups offers a dual-functionalization platform for creating multifunctional materials.

Table 2: Potential Functional Derivatives and Their Applications

Derivative Synthetic Modification Potential Application
Poly(5-bromo-3-nitro-1,2-phenylene ether) Polymerization of the diol Flame-retardant, high-performance polymer
5-Bromo-3-aminobenzene-1,2-diol Reduction of the nitro group Precursor for dyes, cross-linking agent
Carboxymethylated derivative Etherification of the diol with chloroacetic acid Selective metal chelating agent
Acrylate or methacrylate (B99206) ester Esterification of the diol Monomer for functional polymers

Potential in Analytical Chemistry Method Development

Substituted catechols are frequently employed in the development of electrochemical sensors due to their well-defined redox behavior. nih.govnih.govresearchgate.netrsc.orgrsc.org The oxidation of the catechol moiety to the corresponding o-quinone is an electrochemically reversible process that can be readily detected by techniques such as cyclic voltammetry. The presence of the bromo and nitro substituents on the aromatic ring of this compound would significantly influence its redox potential compared to unsubstituted catechol. This shift in potential could be exploited to develop selective electrochemical sensors for the detection of specific analytes.

Derivatives of this compound could be immobilized on electrode surfaces to create modified electrodes with enhanced sensitivity and selectivity. For example, it could be incorporated into a molecularly imprinted polymer (MIP) for the specific recognition of a target molecule. nih.gov The unique electronic signature imparted by the bromo and nitro groups could allow for the development of sensors capable of distinguishing between structurally similar analytes.

Development of Novel Ionizing Matrices

While direct studies on this compound as an ionizing matrix are not extensively documented in peer-reviewed literature, its structural features strongly suggest its potential in this application, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The efficacy of a MALDI matrix relies on its ability to absorb laser energy and facilitate the soft ionization of an analyte with minimal fragmentation. nih.gov Key characteristics for a good MALDI matrix include strong absorption at the laser's wavelength (typically in the UV range), the ability to co-crystallize with the analyte, and the presence of functional groups that can promote proton transfer. nih.gov

This compound possesses several of these key attributes. The nitro-substituted benzene (B151609) ring is a strong chromophore, ensuring efficient absorption of UV laser energy. The hydroxyl groups can participate in proton transfer, a critical step in the ionization process. Research into other nitro-substituted and dihydroxy-functionalized compounds supports this potential application. For instance, various nitroindole derivatives and 4-hydroxy-3-nitrobenzonitrile (B1293937) have been successfully employed as MALDI matrices for the analysis of a wide range of molecules, from small organic compounds to large biomolecules like peptides and proteins. nih.govrsc.org These compounds demonstrate that the presence of a nitro group can enhance ionization efficiency. nih.gov

Furthermore, compounds structurally related to catechols, such as 2,5-dihydroxybenzoic acid (DHB), are widely used and extensively studied MALDI matrices. nih.gov The diol functionality in this compound is analogous to that in DHB, suggesting similar capabilities in facilitating analyte ionization. The additional bromine and nitro substituents on the catechol ring of this compound could offer unique advantages, such as altered acidity and hydrophobicity, potentially enabling the analysis of specific classes of compounds with higher sensitivity or reduced background interference. The development of new matrices is crucial for expanding the applicability of MALDI-MS, and the exploration of compounds like this compound represents a promising avenue for creating matrices with tailored properties.

Use as a Reference Standard in Spectroscopic and Chromatographic Studies

This compound is utilized as a high-quality reference standard in various spectroscopic and chromatographic applications. biosynth.com A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. The purity and well-characterized properties of a reference standard are paramount for ensuring the accuracy and reliability of analytical results. supelco.com.tw

In the context of spectroscopy, a reference standard like this compound can be used for the calibration of instruments and the identification of unknown substances by comparing their spectral data (e.g., NMR, IR, UV-Vis) with that of the standard. Chemical suppliers often provide detailed spectroscopic data for their reference standards, which is crucial for this purpose. bldpharm.com

In chromatography, reference standards are essential for method development, validation, and the quantification of analytes in complex mixtures. For instance, in High-Performance Liquid Chromatography (HPLC), a known concentration of this compound can be injected to determine its retention time, which aids in the identification of this compound in a sample. It also allows for the construction of calibration curves to quantify the amount of the substance in a sample.

The utility of nitrocatechols as tracer compounds in environmental and atmospheric studies further underscores their importance as reference standards. researchgate.netnih.govresearchgate.net For example, various nitrocatechols are used as tracers for biomass burning. nih.govresearchgate.net In such studies, authentic standards are crucial for the accurate identification and quantification of these compounds in atmospheric aerosol samples, often using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net The presence of the bromine atom in this compound provides a distinct isotopic signature that can be beneficial for its detection and quantification in mass spectrometry-based methods. nih.gov

The availability of this compound as a certified reference material from chemical suppliers confirms its role in ensuring the quality and consistency of analytical measurements across different laboratories and studies. biosynth.com

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of polysubstituted benzene (B151609) rings is a perpetual challenge in organic chemistry. While specific synthetic routes for 5-Bromo-3-nitrobenzene-1,2-diol are not extensively documented in publicly available literature, several plausible pathways can be envisaged based on established methodologies for analogous compounds.

One potential approach involves the late-stage functionalization of a pre-existing catechol ring. For instance, the direct bromination and nitration of catechol could be explored. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions on a highly activated dihydroxybenzene ring would be a formidable challenge, likely leading to a mixture of isomers.

A more controlled, albeit potentially longer, synthetic route could commence with a less activated precursor. For example, starting with a protected catechol, such as 1,2-dimethoxybenzene (B1683551), would allow for more selective bromination and nitration. Subsequent deprotection of the methoxy (B1213986) groups would then yield the desired diol.

Another strategy could involve the functionalization of a pre-existing bromonitrobenzene derivative. For instance, the introduction of hydroxyl groups onto a bromonitrobenzene scaffold could be achieved through various methods, including nucleophilic aromatic substitution or transition metal-catalyzed C-H activation/hydroxylation reactions. The latter has emerged as a powerful tool for the direct installation of hydroxyl groups onto aromatic rings. A silanol-directed, Pd-catalyzed C–H oxygenation of phenols into catechols is a highly site-selective and general method. nih.govacs.org

Future research in this area should focus on the development of concise and high-yielding synthetic routes to this compound. This would not only provide a reliable source of the compound for further investigation but could also lead to the discovery of new synthetic methodologies applicable to other polysubstituted aromatic compounds.

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its three distinct functional groups: the catechol, the nitro group, and the bromine atom. Each of these groups offers a handle for a variety of chemical transformations, and their combined presence could lead to novel and unexpected reactivity.

The catechol moiety is known to undergo oxidation to form the corresponding ortho-quinone. This transformation is often reversible and can be influenced by the electronic nature of the other substituents on the ring. The electron-withdrawing nitro group would be expected to make the catechol more susceptible to oxidation.

The nitro group is readily reducible to an amino group. This transformation would dramatically alter the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This change would, in turn, influence the reactivity of the catechol and the bromine atom.

The bromine atom on the aromatic ring is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents at this position, further diversifying the chemical space accessible from this compound.

An intriguing area of future research would be to explore the selective functionalization of one group in the presence of the others. For example, could the bromine atom be selectively replaced via a cross-coupling reaction without affecting the nitro or catechol groups? Or could the nitro group be reduced without causing polymerization of the catechol? Answering these questions would provide valuable insights into the chemoselectivity of reactions on this complex scaffold.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to examine the structure, properties, and reactivity of molecules. nih.gov Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for understanding and predicting the behavior of organic compounds. nih.govresearchgate.net

For this compound, DFT calculations could be employed to:

Determine the optimized geometry: This would provide insights into the bond lengths, bond angles, and torsional angles of the molecule, which can influence its reactivity and physical properties.

Calculate the electronic properties: Mapping the electron density and electrostatic potential would reveal the most electron-rich and electron-poor regions of the molecule, thereby predicting sites of electrophilic and nucleophilic attack. cam.ac.uk

Model spectroscopic data: Theoretical predictions of NMR, IR, and UV-Vis spectra can aid in the experimental characterization of the compound and its derivatives.

Investigate reaction mechanisms: Computational modeling can be used to elucidate the transition states and reaction pathways of various transformations, providing a deeper understanding of the factors that control reactivity and selectivity.

By combining computational predictions with experimental results, a comprehensive understanding of the structure-reactivity relationships of this compound can be developed. This knowledge would be invaluable for designing new reactions and for predicting the properties of novel derivatives.

Development of High-Throughput Characterization Methods

The exploration of the synthetic and reactivity space around this compound will inevitably lead to the generation of a large number of new compounds. To efficiently analyze these compounds, the development of high-throughput characterization methods will be crucial. numberanalytics.comnumberanalytics.com

High-throughput screening (HTS) techniques, which involve the miniaturization and automation of experiments, could be adapted for the rapid analysis of reaction outcomes. sigmaaldrich.comnih.gov For instance, arrays of reactions could be set up in microtiter plates, and the products could be rapidly analyzed by techniques such as:

Mass spectrometry: To confirm the molecular weight of the desired products.

Nuclear Magnetic Resonance (NMR) spectroscopy: To provide detailed structural information.

Chromatography (e.g., HPLC, GC): To assess the purity of the products and quantify the yield of the reactions.

The integration of automated synthesis platforms with high-throughput analytical techniques would create a powerful workflow for the rapid discovery and optimization of new reactions and for the synthesis of libraries of this compound derivatives for screening in various applications. acs.org

Role in Advanced Materials or Catalysis Research

The unique combination of functional groups in this compound suggests its potential as a building block for advanced materials and as a ligand in catalysis.

The catechol moiety is known for its ability to chelate metal ions and to form strong adhesive bonds with a variety of surfaces. This property has been exploited in the development of bio-inspired adhesives and coatings. The presence of the bromo and nitro groups could be used to further functionalize these materials, for example, by cross-linking through the bromine atom or by tuning the electronic properties with the nitro group. Catechol and other phenolic compounds are key components in the design of smart polymers with properties like self-healing and underwater adhesion. frontiersin.org

In the field of catalysis, the catechol unit can act as a bidentate ligand, coordinating to a metal center. The electronic and steric properties of the ligand can be tuned by the bromo and nitro substituents, which could in turn influence the catalytic activity and selectivity of the metal complex. For example, coordination polymers based on functionalized linkers have shown promise in the catalytic reduction of nitroaromatics. nih.gov Furthermore, the bromine atom provides a handle for immobilizing the catalyst on a solid support, which is advantageous for catalyst recovery and reuse.

Future research in this area should focus on the synthesis of polymers and metal complexes derived from this compound and the evaluation of their properties in materials science and catalysis. The potential applications are vast, ranging from novel adhesives and coatings to new catalysts for a variety of organic transformations.

Q & A

Q. Methodological Approach

  • Functional Group Manipulation: Replace the bromine with azide (via SNAr) for click chemistry applications or introduce sulfonate esters at the hydroxyl groups to enhance solubility .
  • Structure-Activity Relationship (SAR): Synthesize analogs with varying nitro positions and evaluate antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria .
  • Computational Docking: Predict binding affinity to target enzymes (e.g., cytochrome P450) using AutoDock Vina, followed by enzymatic inhibition assays .

What analytical techniques are most effective for characterizing this compound and its reaction intermediates?

  • Structural Elucidation: ¹H/¹³C NMR and FT-IR confirm functional groups and substitution patterns. For example, hydroxyl protons appear as broad singlets (δ 5.2–5.8 ppm), while nitro groups show strong IR absorption at ~1520 cm⁻¹ .
  • Purity and Stability: HPLC with UV detection (λ = 254 nm) monitors degradation under stress conditions (e.g., pH 2–12, 40°C). GC-MS identifies volatile byproducts during thermal decomposition .
  • X-ray Crystallography: Resolves stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding networks) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Key Findings

  • pH Sensitivity: The diol undergoes oxidation to quinone derivatives under alkaline conditions (pH > 9), requiring buffered solutions (pH 6–7) for long-term storage .
  • Thermal Decomposition: TGA-DSC analysis reveals decomposition above 150°C, necessitating low-temperature reactions (<100°C) to avoid degradation .
  • Light Sensitivity: UV-Vis studies show photolytic cleavage of the nitro group; experiments should use amber glassware or dark conditions .

What advanced computational tools can predict the reactivity and electronic properties of this compound?

  • DFT Calculations: Gaussian 09 simulations with B3LYP/6-31G(d) basis sets map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reaction planning .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics .
  • QSAR Modeling: Correlate substituent effects with biological activity using partial least squares (PLS) regression .

How can researchers mitigate challenges in scaling up the synthesis of this compound for industrial research?

Q. Advanced Process Optimization

  • Flow Chemistry: Continuous flow reactors improve heat dissipation during exothermic nitration steps, reducing side reactions .
  • Catalyst Recycling: Immobilize FeBr₃ on mesoporous silica to enhance bromination efficiency and minimize waste .
  • Green Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to align with sustainability goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.